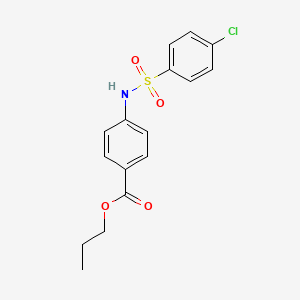
PROPYL 4-(4-CHLOROBENZENESULFONAMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROPYL 4-(4-CHLOROBENZENESULFONAMIDO)BENZOATE: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group attached to a benzoic acid moiety, which is further substituted with a 4-chlorobenzenesulfonamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PROPYL 4-(4-CHLOROBENZENESULFONAMIDO)BENZOATE typically involves the esterification of 4-(4-chlorobenzenesulfonamido)benzoic acid with propanol. This can be achieved through a Fischer esterification reaction, where the carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: PROPYL 4-(4-CHLOROBENZENESULFONAMIDO)BENZOATE can undergo nucleophilic substitution reactions, particularly at the sulfonamido group. Common reagents for these reactions include nucleophiles such as amines and thiols.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common. Oxidizing agents like potassium permanganate can be used to oxidize the benzoate moiety, while reducing agents like lithium aluminum hydride can reduce the ester group to an alcohol.
Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and propanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines, thiols, and other nucleophiles; typically carried out in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Potassium permanganate, chromium trioxide; usually performed in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; conducted in anhydrous conditions.
Major Products:
Substitution Reactions: Formation of sulfonamide derivatives.
Oxidation: Conversion to benzoic acid derivatives.
Reduction: Formation of alcohols from ester groups.
Scientific Research Applications
Chemistry: PROPYL 4-(4-CHLOROBENZENESULFONAMIDO)BENZOATE is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving esterases and sulfonamides.
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals, including surfactants and polymers.
Mechanism of Action
The mechanism of action of PROPYL 4-(4-CHLOROBENZENESULFONAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes. The ester group can be hydrolyzed by esterases, releasing the active sulfonamido-benzoic acid derivative. This derivative can then interact with biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparison with Similar Compounds
- Methyl 4-(4-chlorobenzenesulfonamido)benzoate
- Ethyl 4-(4-chlorobenzenesulfonamido)benzoate
- Butyl 4-(4-chlorobenzenesulfonamido)benzoate
Comparison: PROPYL 4-(4-CHLOROBENZENESULFONAMIDO)BENZOATE is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. Compared to its methyl, ethyl, and butyl analogs, the propyl ester provides a balance between hydrophobicity and steric effects, making it suitable for a wider range of applications.
Properties
IUPAC Name |
propyl 4-[(4-chlorophenyl)sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO4S/c1-2-11-22-16(19)12-3-7-14(8-4-12)18-23(20,21)15-9-5-13(17)6-10-15/h3-10,18H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOHQDFLOBOJAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














